methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate is a synthetic organic compound that features a benzodioxin ring, a phenylsulfonyl group, and a glycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base.
Glycinate Formation: The final step involves the reaction of the intermediate with glycine derivatives, often under esterification conditions using reagents like methyl chloroformate.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring or the phenylsulfonyl group.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxin or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs with various functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)alaninate: Similar structure with an alanine moiety instead of glycine.
Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)valinate: Contains a valine moiety.
Uniqueness
Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(phenylsulfonyl)glycinate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 2-[benzenesulfonyl(2,3-dihydro-1,4-benzodioxin-6-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-22-17(19)12-18(25(20,21)14-5-3-2-4-6-14)13-7-8-15-16(11-13)24-10-9-23-15/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYYFQZGYAFYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.